4-(5-Methylfuran-2-yl)pyrrolidin-3-amine
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Overview
Description
4-(5-Methylfuran-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrrolidine ring substituted with a 5-methylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfuran-2-yl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the 5-methylfuran group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones, which can then be further functionalized to introduce the 5-methylfuran group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidin-2-ones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(5-Methylfuran-2-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(5-Methylfuran-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the furan moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and furan-substituted heterocycles, such as:
- Pyrrolidine-2-one
- 5-Methylfuran-2-carboxylic acid
- 3-(5-Methylfuran-2-yl)pyrrolidine
Uniqueness
4-(5-Methylfuran-2-yl)pyrrolidin-3-amine is unique due to the specific combination of the pyrrolidine ring and the 5-methylfuran group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(5-methylfuran-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-6-2-3-9(12-6)7-4-11-5-8(7)10/h2-3,7-8,11H,4-5,10H2,1H3 |
InChI Key |
WCMNBISCKXRCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CNCC2N |
Origin of Product |
United States |
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